phenyl 2-[(3-nitrobenzyl)oxy]benzoate
Description
Phenyl 2-[(3-nitrobenzyl)oxy]benzoate is a benzoic acid derivative featuring a phenyl ester group at the carboxylic acid position and a 3-nitrobenzyl ether substituent at the 2-hydroxy position of the benzene ring.
Properties
IUPAC Name |
phenyl 2-[(3-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(26-17-9-2-1-3-10-17)18-11-4-5-12-19(18)25-14-15-7-6-8-16(13-15)21(23)24/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKOJYICWJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of phenyl 2-[(3-nitrobenzyl)oxy]benzoate and its analogs:
Key Observations :
- Electron Effects : The 3-nitro group in this compound imparts significant electron-withdrawing character, likely increasing its susceptibility to nucleophilic aromatic substitution compared to the 4-chloro analog .
- Steric Considerations : Allyl ether derivatives (e.g., methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) exhibit reduced steric accessibility due to the allyl chain, impacting reactivity in coupling or hydrolysis reactions .
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